![molecular formula C17H11N3O2 B14138873 9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)- CAS No. 24243-44-5](/img/structure/B14138873.png)
9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that combines the structural features of both indole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets:
Molecular Targets: This compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Pyridazine Derivatives: These compounds share the pyridine ring but differ in their biological activities and applications.
Pyridine Compounds: Known for their antimicrobial and antiviral activities, pyridine compounds have a different substitution pattern compared to 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole.
Uniqueness: 1-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole is unique due to its combined indole and pyridine structure, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
24243-44-5 |
|---|---|
Fórmula molecular |
C17H11N3O2 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-10,19H |
Clave InChI |
LOZZGBIIZKNDHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



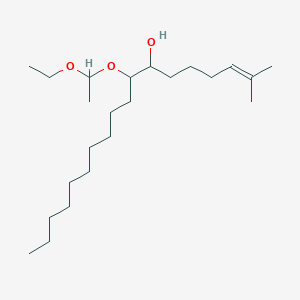
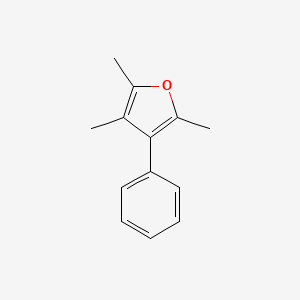


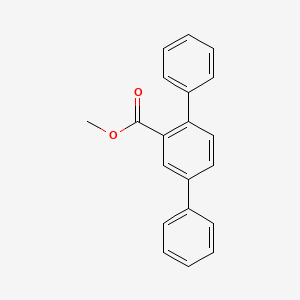
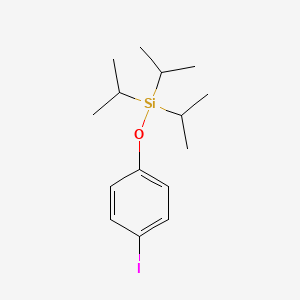
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)
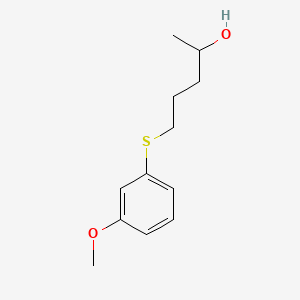
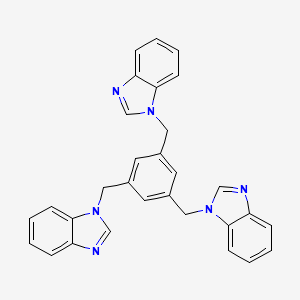
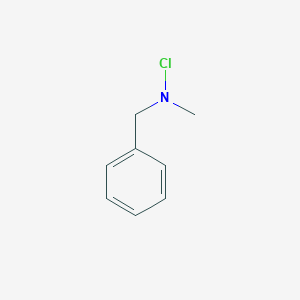
![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
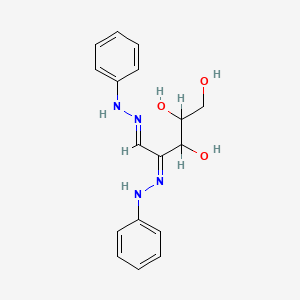
![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
